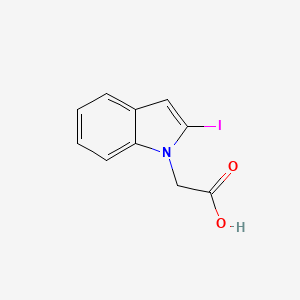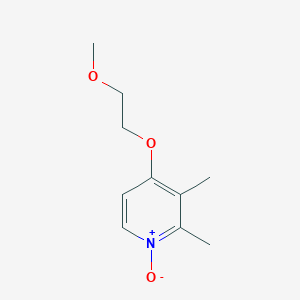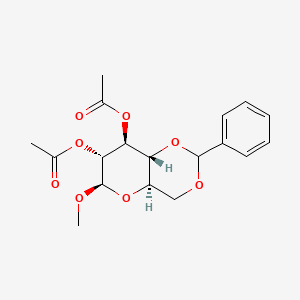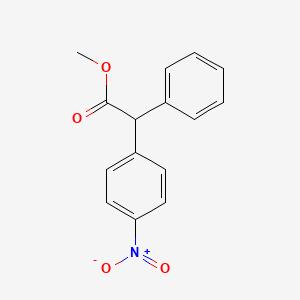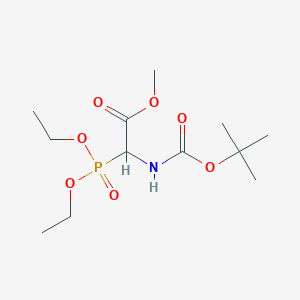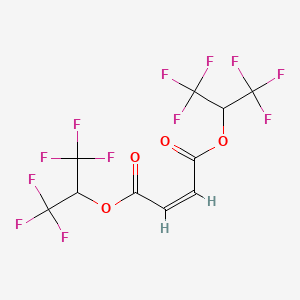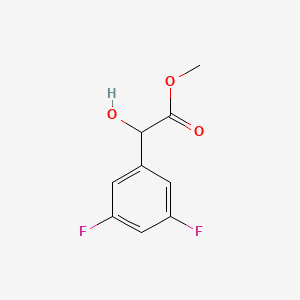
N-Isobutylcyclopropanamine
Vue d'ensemble
Description
N-Isobutylcyclopropanamine is a chemical compound with the molecular formula C7H15N . It contains 23 bonds in total, including 8 non-H bonds, 3 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a three-membered ring and a secondary amine . For a detailed molecular structure analysis, techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction can be used .Physical And Chemical Properties Analysis
This compound Hydrochloride, a related compound, is a white to yellow solid . It has a molecular weight of 149.66 . For a detailed analysis of physical and chemical properties, techniques such as chromatography, spectroscopy, and thermal analysis can be used .Applications De Recherche Scientifique
Drug Discovery and Development : The historical perspective of drug discovery, increasingly guided by pharmacology and clinical sciences, emphasizes the significance of chemistry in advancing medicine. Molecular biology and genomic sciences have greatly enriched the therapeutic armamentarium, with recombinant proteins and monoclonal antibodies being notable contributions (Drews, 2000).
Cardiovascular Pharmacology : The development of drugs like dobutamine, which is structurally modified from isoproterenol (a related compound), highlights the advancement in selective cardiac inotropy. Dobutamine is used to selectively increase cardiac contractility while minimizing side effects like arrhythmias and vascular impacts (Tuttle & Mills, 1975).
Ethnopharmacology and Natural Product Research : The exploration of natural products, including plants and their derivatives, in drug discovery involves a multifaceted approach combining botanical, phytochemical, biological, and molecular techniques. This area of research has provided significant leads against various pharmacological targets (Gilani & Atta-ur-rahman, 2005).
Role in Plant Development : Alkamides, a class of compounds related to N-Isobutylcyclopropanamine, have been studied for their effects on plant morphogenesis. For example, N-Isobutyl decanamide has shown a dose-dependent effect on adventitious and lateral root formation in Arabidopsis thaliana, suggesting a role in regulating plant development (Campos-Cuevas et al., 2008).
Pharmacological Effects in Clinical and Experimental Settings : The cardiovascular effects of compounds like dobutamine have been extensively studied, demonstrating their potential therapeutic value in managing cardiovascular failure and low cardiac output conditions (Jewitt et al., 1974).
Mécanisme D'action
Safety and Hazards
The safety data sheet for N-Isobutylcyclopropanamine Hydrochloride indicates that it may be harmful if swallowed and enters airways . It can cause skin and eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
N-(2-methylpropyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZIRCYXDFUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





